2-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PHENYL)FORMAMIDO]-3-PHENYLPROPANAMIDE
Overview
Description
2-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PHENYL)FORMAMIDO]-3-PHENYLPROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group, a phenylalaninamide moiety, and a fluorobenzylthio substituent, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PHENYL)FORMAMIDO]-3-PHENYLPROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with thiophenol to form 4-fluorobenzylthiol. This intermediate is then reacted with 2-bromobenzoyl chloride to form 2-[(4-fluorobenzyl)thio]benzoyl chloride. Finally, this compound is reacted with phenylalaninamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PHENYL)FORMAMIDO]-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzoyl and phenylalaninamide groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl or phenylalaninamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PHENYL)FORMAMIDO]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. The fluorobenzylthio group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoyl and phenylalaninamide groups may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorobenzyl)thio]benzoyl}phenylalaninamide
- N-{2-[(4-methylbenzyl)thio]benzoyl}phenylalaninamide
- N-{2-[(4-bromobenzyl)thio]benzoyl}phenylalaninamide
Uniqueness
2-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PHENYL)FORMAMIDO]-3-PHENYLPROPANAMIDE is unique due to the presence of the fluorine atom in the benzylthio group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-[(4-fluorophenyl)methylsulfanyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2S/c24-18-12-10-17(11-13-18)15-29-21-9-5-4-8-19(21)23(28)26-20(22(25)27)14-16-6-2-1-3-7-16/h1-13,20H,14-15H2,(H2,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDMFVGKSQNRKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2SCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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